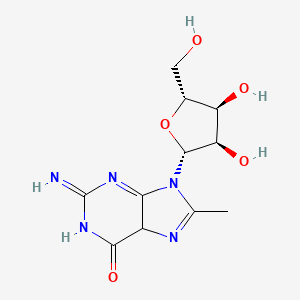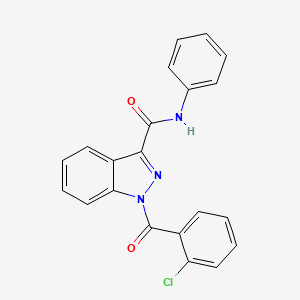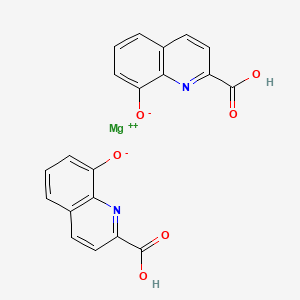
Magnesium 8-hydroxyquinolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium 8-hydroxyquinolinate is a coordination compound formed by the reaction of magnesium ions with 8-hydroxyquinoline. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinolinate can be synthesized by reacting magnesium chloride hexahydrate with 8-hydroxyquinoline in an acetone solution. The pH of the solution is adjusted to 9 using concentrated aqueous ammonia, and the mixture is stirred and heated for one hour .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and stirring conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium 8-hydroxyquinolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the magnesium ion.
Substitution: The 8-hydroxyquinoline ligand can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds.
Wissenschaftliche Forschungsanwendungen
Magnesium 8-hydroxyquinolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Research has explored its use in drug development, particularly for its chelating properties and ability to form stable complexes with metal ions.
Industry: In industrial applications, this compound is used in the production of luminescent materials and as a stabilizer in certain polymer formulations.
Wirkmechanismus
The mechanism of action of magnesium 8-hydroxyquinolinate involves its ability to form stable chelates with metal ions. The compound’s chelating properties allow it to interact with various molecular targets, including enzymes and metal ions, thereby influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc 8-hydroxyquinolinate
- Copper 8-hydroxyquinolinate
- Iron 8-hydroxyquinolinate
Uniqueness
Magnesium 8-hydroxyquinolinate is unique due to its specific coordination chemistry and stability. Compared to other metal 8-hydroxyquinolinate complexes, this compound exhibits distinct thermal and chemical stability, making it particularly valuable in applications requiring robust and stable compounds .
Eigenschaften
Molekularformel |
C20H12MgN2O6 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
magnesium;2-carboxyquinolin-8-olate |
InChI |
InChI=1S/2C10H7NO3.Mg/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;/h2*1-5,12H,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
RIWUZCPNZAUGCE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


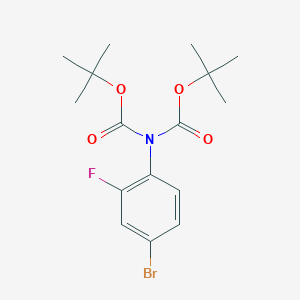
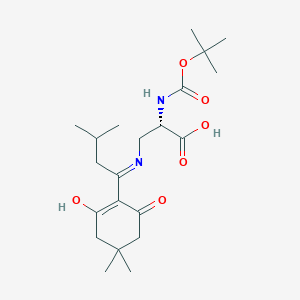
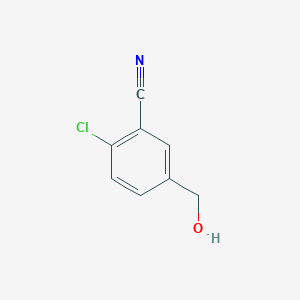
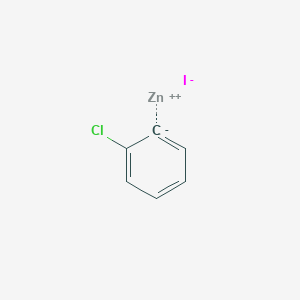
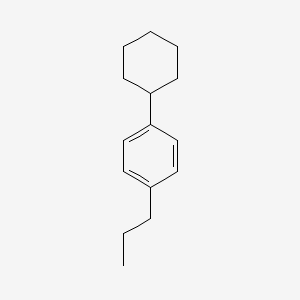
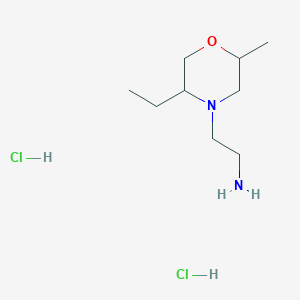
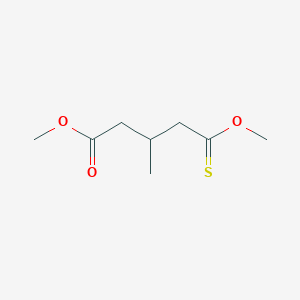
![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)
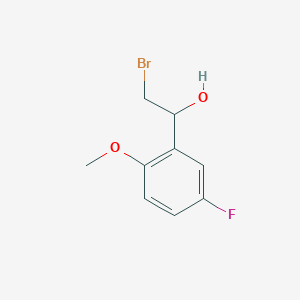
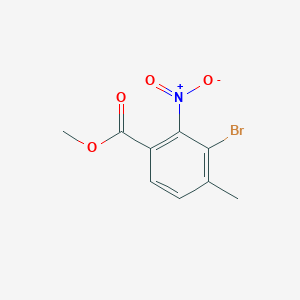
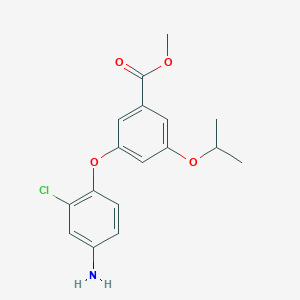
![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)
